![molecular formula C14H18O2 B12565794 2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol CAS No. 200552-24-5](/img/structure/B12565794.png)
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol is an organic compound with a unique structure that combines a cycloheptene ring with a methoxyphenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol typically involves the following steps:
Formation of the Cycloheptene Ring: The cycloheptene ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Attachment of the Methoxyphenol Group: The methoxyphenol group is introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to a phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce cycloheptanol derivatives.
Applications De Recherche Scientifique
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1R)-cyclohex-2-en-1-yl]-4-methoxyphenol: Similar structure but with a cyclohexene ring.
2-[(1R)-cyclooct-2-en-1-yl]-4-methoxyphenol: Similar structure but with a cyclooctene ring.
Uniqueness
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol is unique due to its specific ring size and the presence of both a cycloheptene ring and a methoxyphenol group. This combination of structural features contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
200552-24-5 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol |
InChI |
InChI=1S/C14H18O2/c1-16-12-8-9-14(15)13(10-12)11-6-4-2-3-5-7-11/h4,6,8-11,15H,2-3,5,7H2,1H3/t11-/m0/s1 |
Clé InChI |
GZYHDTDXJPVLGV-NSHDSACASA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)O)[C@@H]2CCCCC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1)O)C2CCCCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
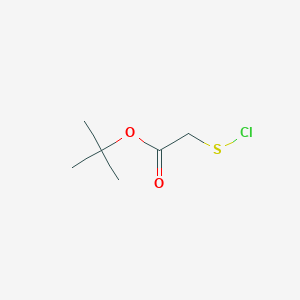
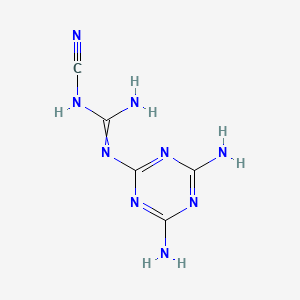
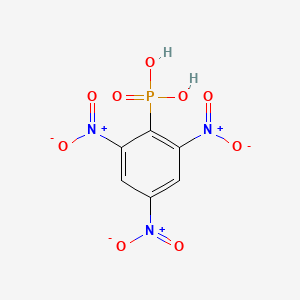
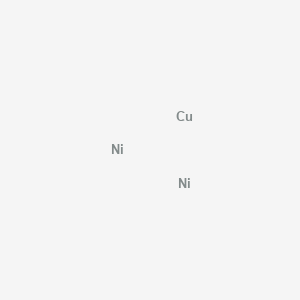
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)

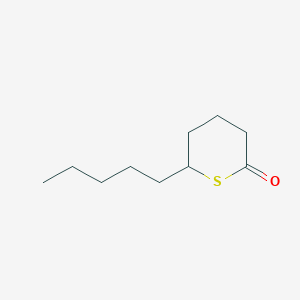

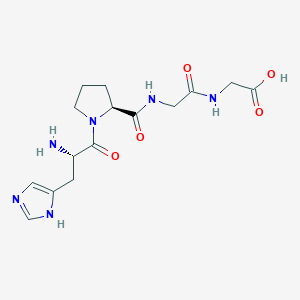
![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
